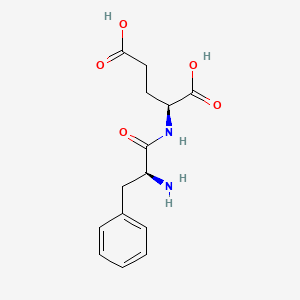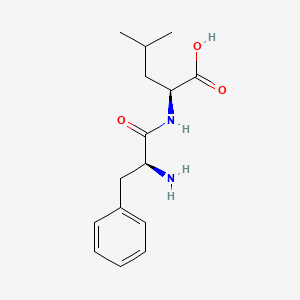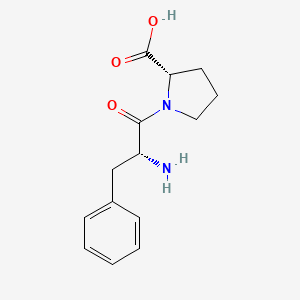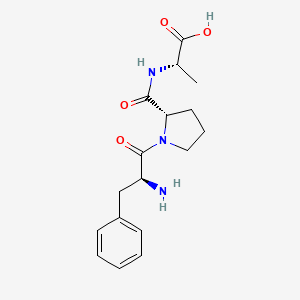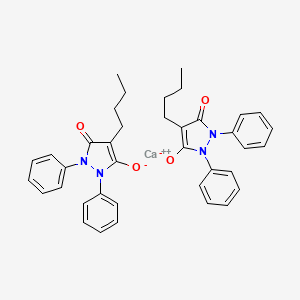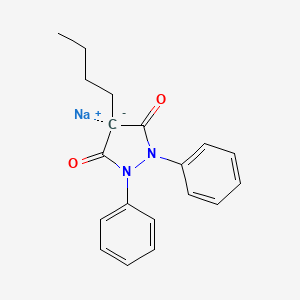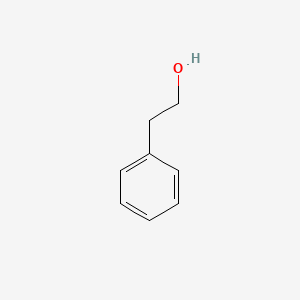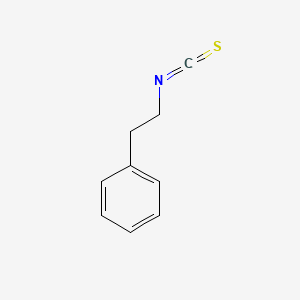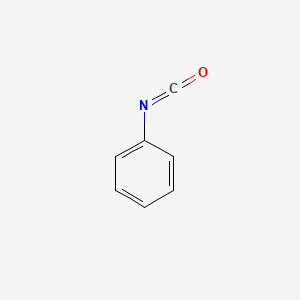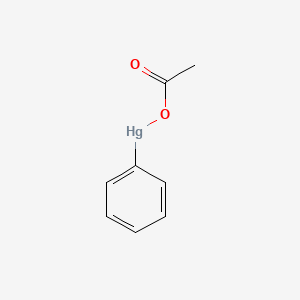![molecular formula C23H34NaO8P B1677728 2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)- CAS No. 131774-59-9](/img/structure/B1677728.png)
2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)-
Übersicht
Beschreibung
2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)- is a fungal metabolite originally isolated from Streptomyces roseiscleroticus. It is known for its potent antifungal and antitumor properties. The compound has a molecular formula of C23H34NaO8P and a molecular weight of 492.5 g/mol . 2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)- is particularly notable for its cytotoxic effects on various cancer cell lines, making it a subject of interest in cancer research .
Wissenschaftliche Forschungsanwendungen
2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)- has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Sultriecin, also known as 2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)-, primarily targets Protein Phosphatase 2A (PP2A) . PP2A is a major serine/threonine phosphatase in cells and plays a crucial role in many cellular processes.
Mode of Action
Sultriecin interacts with its target, PP2A, and acts as an effective and selective inhibitor . This interaction results in the inhibition of the phosphatase activity of PP2A, thereby affecting the phosphorylation state of its substrate proteins .
Result of Action
The inhibition of PP2A by Sultriecin can lead to altered phosphorylation states of many proteins, potentially affecting various cellular processes. This mechanism of action is responsible for its antitumor activity .
Vorbereitungsmethoden
The synthesis of 2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)- involves several key steps. The total synthesis of 2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)- was first reported by Boger and colleagues. The synthetic route includes:
Coupling of an acetylene and an acyl chloride: This step is typically performed using palladium catalysis.
Diastereoselective oxidative ring expansion: This involves the use of a base and N-bromosuccinimide (NBS) to expand a hydroxy-furan ring.
Installation of the triene unit: This is achieved through a chelation-controlled cuprate addition, which installs the sensitive Z,Z,E-triene unit.
Analyse Chemischer Reaktionen
2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in 2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)-.
Common reagents used in these reactions include palladium catalysts, bases, and N-bromosuccinimide. The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)- is structurally similar to other triene antibiotics, such as fostriecin and cytostatin. it is unique in its specific antifungal and antitumor activities . Unlike fostriecin, 2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)- does not inhibit protein phosphatase 2A (PP2A), which highlights its distinct mechanism of action .
Similar compounds include:
Fostriecin: Known for its inhibition of PP2A and antitumor activity.
Cytostatin: Another triene antibiotic with similar structural features but different biological activities.
2H-Pyran-2-one, 5,6-dihydro-5-hydroxy-6-[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-5-methyl-4-(phosphonooxy)-1,7,9,11-heptadecatetraen-1-yl]-, sodium salt (1:1), (5S,6S)-’s unique properties make it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Sultriecin can be achieved through a multistep process involving the conversion of commercially available starting materials to the desired product.", "Starting Materials": [ "4-methoxyphenol", "2,4-dichlorophenol", "4-nitrophenol", "2,4-dimethoxybenzaldehyde", "3,4-dimethoxybenzaldehyde", "4-(dimethylamino)pyridine", "N,N-diisopropylethylamine", "triethylamine", "ethyl chloroformate", "p-toluenesulfonic acid", "sodium hydroxide", "sodium borohydride", "hydrochloric acid", "sodium sulfate", "acetic acid", "methanol", "ethanol", "dichloromethane", "diethyl ether", "hexane" ], "Reaction": [ "Step 1: Synthesis of 2,4-dimethoxybenzaldehyde from 4-methoxyphenol", "Step 2: Synthesis of 3,4-dimethoxybenzaldehyde from 4-nitrophenol", "Step 3: Synthesis of 2,4-dimethoxy-3,5-dinitrobenzaldehyde from 2,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde using p-toluenesulfonic acid as a catalyst", "Step 4: Reduction of 2,4-dimethoxy-3,5-dinitrobenzaldehyde to 2,4-dimethoxy-3,5-diaminobenzaldehyde using sodium borohydride as a reducing agent", "Step 5: Synthesis of N,N-diisopropyl-2-(2,4-dimethoxy-3,5-diaminophenyl)acetamide from 2,4-dimethoxy-3,5-diaminobenzaldehyde and ethyl chloroformate using triethylamine as a catalyst", "Step 6: Synthesis of Sultriecin from N,N-diisopropyl-2-(2,4-dimethoxy-3,5-diaminophenyl)acetamide and 2,4-dichlorophenol using 4-(dimethylamino)pyridine and N,N-diisopropylethylamine as catalysts and dichloromethane as a solvent" ] } | |
CAS-Nummer |
131774-59-9 |
Molekularformel |
C23H34NaO8P |
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
sodium;[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-1-[(2S,3S)-3-hydroxy-6-oxo-2,3-dihydropyran-2-yl]-5-methylheptadeca-1,7,9,11-tetraen-4-yl] hydrogen phosphate |
InChI |
InChI=1S/C23H35O8P.Na/c1-3-4-5-6-7-8-9-10-11-13-19(24)18(2)21(31-32(27,28)29)14-12-15-22-20(25)16-17-23(26)30-22;/h7-13,15-22,24-25H,3-6,14H2,1-2H3,(H2,27,28,29);/q;+1/p-1/b8-7+,10-9-,13-11-,15-12+;/t18-,19-,20-,21-,22-;/m0./s1 |
InChI-Schlüssel |
KLPJUUCINBGPOY-CRKRICINSA-M |
Isomerische SMILES |
CCCCC/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](C/C=C/[C@H]1[C@H](C=CC(=O)O1)O)OP(=O)(O)[O-])O.[Na+] |
SMILES |
CCCCCC=CC=CC=CC(C(C)C(CC=CC1C(C=CC(=O)O1)O)OS(=O)(=O)O)O |
Kanonische SMILES |
CCCCCC=CC=CC=CC(C(C)C(CC=CC1C(C=CC(=O)O1)O)OP(=O)(O)[O-])O.[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Phostriecin; Sultriecin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


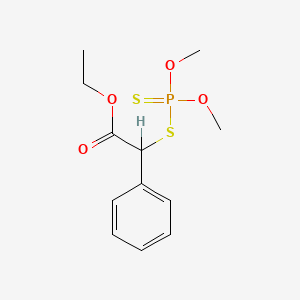
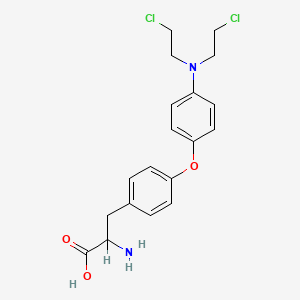

![Adenosine-5'-[phenylalaninyl-phosphate]](/img/structure/B1677655.png)
